1,3,5-Tris(4-bromophenyl)benzene

Descripción

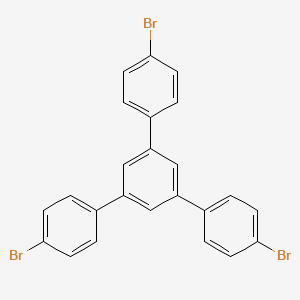

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tris(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQRITCAXSBOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283253 | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-49-1 | |

| Record name | 7511-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Tris(4-bromophenyl)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-bromophenyl)benzene is a star-shaped, trifunctional aromatic organic compound with the chemical formula C₂₄H₁₅Br₃.[1] Its unique trigonal geometry makes it a crucial building block in supramolecular chemistry and materials science.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs) and organic electronics.[1][3]

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3][4] It is a halogenated aromatic monomer that is soluble in common organic solvents like chloroform (B151607) but insoluble in water.[5] The key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅Br₃ | |

| Molecular Weight | 543.09 g/mol | |

| CAS Number | 7511-49-1 | |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 261-265 °C |

Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [5] |

| IR (KBr) | νmax= 3043, 1595, 1489, 1379, 1075, 1007, 809 cm⁻¹ | [5] |

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through the cyclotrimerization of 4-bromoacetophenone. This reaction typically involves heating the precursor in the presence of a catalyst.

Experimental Protocol: Synthesis via Cyclotrimerization

Materials:

-

4-Bromoacetophenone

-

Water

-

Surface modified nanoclinoptilolite (catalyst)

Procedure:

-

To a small test tube, add 4-bromoacetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).

-

Stir the reaction mixture at 100 °C for 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, add hot ethanol to the reaction mixture.

-

Isolate the insoluble catalyst by simple filtration.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from an ethanol:water (3:1) mixture to obtain pure this compound.

The reactivity of this compound is dominated by the three bromine atoms, which serve as reactive sites for various cross-coupling reactions. This trifunctionality allows it to act as a node in the construction of larger, porous, and highly ordered structures.[2] A key reaction is the Suzuki coupling, where the bromophenyl groups react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[2] This reactivity is fundamental to its application in the synthesis of COFs and other advanced materials. The bromine atoms are electron-withdrawing, which deactivates the phenyl rings towards electrophilic substitution.[6]

Applications in Materials Science

The unique star-shaped structure and trifunctional reactivity of this compound make it a valuable component in the synthesis of advanced materials.

Covalent Organic Frameworks (COFs)

This compound is a key building block for the synthesis of two-dimensional (2D) and three-dimensional (3D) Covalent Organic Frameworks (COFs).[1][3] The three bromine atoms allow for the formation of a rigid, porous, and crystalline network through covalent bonds. These COFs exhibit high thermal stability and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.[3] The on-surface synthesis of 2D COFs from this monomer has been demonstrated on various substrates, including graphite, copper, and silver.[7]

Organic Electronics

This compound is also utilized as a precursor in the fabrication of materials for organic electronics, such as organic light-emitting diodes (OLEDs).[1][3] By modifying the bromophenyl groups through cross-coupling reactions, new molecules with tailored electronic properties can be synthesized. These materials can be designed to have high electron mobility and specific emission characteristics, leading to the development of highly efficient OLEDs.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in the formation of a Covalent Organic Framework.

Caption: Synthesis of this compound.

Caption: Formation of a Covalent Organic Framework.

References

- 1. 1,3,5-三(4-溴苯基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7511-49-1 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7511-49-1 | TCI AMERICA [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Surface mediated synthesis of 2D covalent organic frameworks: this compound on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(4-bromophenyl)benzene

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, a key building block in the development of covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and other advanced materials. The symmetrical nature and the presence of reactive bromine atoms make it a versatile precursor for creating complex, three-dimensional molecular architectures through various cross-coupling reactions.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two highly effective methods: Suzuki-Miyaura cross-coupling and acid-catalyzed cyclotrimerization of 4-bromoacetophenone. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

1. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of synthesizing this compound, this typically involves the palladium-catalyzed reaction of 1,3,5-tribromobenzene (B165230) with 4-bromophenylboronic acid. The key advantage of this method is the high yield and tolerance to a wide range of functional groups.[2]

2. Cyclotrimerization of 4-bromoacetophenone

This method involves the acid-catalyzed self-condensation of three molecules of 4-bromoacetophenone to form the central benzene (B151609) ring of the target molecule. This approach is often simpler in terms of starting materials and can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective.[3][4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general Suzuki-Miyaura cross-coupling procedure.

Materials:

-

1,3,5-Tribromobenzene

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a Schlenk tube, dissolve 1,3,5-tribromobenzene (1 equivalent) and 4-bromophenylboronic acid (3.3 equivalents) in a degassed mixture of toluene, ethanol, and water.

-

Add potassium carbonate (4 equivalents) to the mixture.

-

Purge the mixture with argon for 15-20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), under a positive flow of argon.

-

Seal the Schlenk tube and heat the reaction mixture at 90 °C for 72 hours with vigorous stirring.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane, ethyl acetate, and acetone (e.g., 7.5:1.5:1) as the eluent.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as an off-white solid.[5]

Protocol 2: Acid-Catalyzed Cyclotrimerization

This protocol is based on the cyclotrimerization of substituted acetophenones.[3]

Materials:

-

4-bromoacetophenone

-

Thionyl chloride (SOCl₂)

-

Ethanol (absolute)

Procedure:

-

To a stirred solution of 4-bromoacetophenone (1 equivalent) in dry ethanol, add thionyl chloride (1.8 equivalents) dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent such as dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to give pure this compound.

Quantitative Data Summary

| Parameter | Suzuki-Miyaura Coupling | Cyclotrimerization | Reference |

| Yield | 84% | Not explicitly stated for this specific product, but generally high for similar reactions. | [5] |

| Melting Point | 261-265 °C | 262–264 ºC | [3] |

| Appearance | Off-white solid | White solid | [3][5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | δ 7.70(s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.7, 139.8, 132.2, 129.0, 125.1, 122.3 | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [3][5] |

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

The choice of synthesis method often depends on the availability of starting materials. The following diagram illustrates the logical relationship between starting materials and the final product via the two primary synthetic routes.

References

An In-depth Technical Guide to 1,3,5-Tris(4-bromophenyl)benzene (CAS: 7511-49-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-bromophenyl)benzene is a versatile, star-shaped organic compound with significant applications in materials science and potential relevance in medicinal chemistry. Its rigid, C3-symmetric structure makes it an ideal building block for the synthesis of highly ordered porous materials such as covalent organic frameworks (COFs). Furthermore, its derivatives are being explored for applications in organic electronics, particularly as host materials in organic light-emitting diodes (OLEDs). For drug development professionals, the triphenylbenzene scaffold and its halogenated derivatives present an intriguing, though underexplored, area for the design of novel therapeutic agents, with some analogs demonstrating notable biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and potential avenues for future research.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7511-49-1 | |

| Molecular Formula | C₂₄H₁₅Br₃ | [1] |

| Molecular Weight | 543.09 g/mol | [1] |

| Melting Point | 261-265 °C | [1] |

| Appearance | White to tan solid | [2] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and tetrahydrofuran. |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

| Technique | Key Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [3] |

| IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1075, 1007, 809 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed trimerization of p-bromoacetophenone.

Materials:

-

p-Bromoacetophenone

-

Thionyl chloride (SOCl₂)

-

Ethanol (B145695) (anhydrous)

Procedure:

-

To a stirred solution of p-bromoacetophenone in dry ethanol, add thionyl chloride dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

The solid product is collected by filtration and washed thoroughly with water and then with ether.

-

The crude product is purified by recrystallization from anhydrous ethanol to yield analytically pure this compound.

Bulk Synthesis of a Covalent Organic Framework (COF)

This compound can be converted to its formylphenyl analog, 1,3,5-Tris(p-formylphenyl)benzene, which is a key monomer for COF synthesis. This transformation is typically achieved through a Suzuki coupling reaction.[4] The resulting aldehyde-functionalized molecule can then be used to form imine-linked COFs.

Step 1: Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

Materials:

-

This compound

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound, 4-formylphenylboronic acid, and the palladium catalyst in the solvent mixture.

-

Add an aqueous solution of the base to the mixture.

-

Heat the reaction mixture at reflux for 24-48 hours.

-

After cooling, extract the product with an organic solvent, wash with water, and dry the organic layer.

-

Purify the crude product by column chromatography to obtain 1,3,5-Tris(p-formylphenyl)benzene.

Step 2: Synthesis of an Imine-Linked COF

Materials:

-

1,3,5-Tris(p-formylphenyl)benzene

-

Aromatic diamine or triamine (e.g., 1,3,5-Tris(4-aminophenyl)benzene)

-

Solvent mixture (e.g., mesitylene (B46885) and dioxane)

-

Aqueous acetic acid

Procedure:

-

In a Pyrex tube, add 1,3,5-Tris(p-formylphenyl)benzene, the aromatic amine, and the solvent mixture.

-

Sonicate the mixture to obtain a homogeneous dispersion.

-

Add aqueous acetic acid to the tube.

-

Flash freeze the tube in liquid nitrogen, evacuate, and seal it.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for several days.

-

After cooling, collect the solid COF product by filtration, wash with anhydrous acetone (B3395972) and tetrahydrofuran, and dry under vacuum.

References

An In-depth Technical Guide to 1,3,5-Tris(4-bromophenyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-bromophenyl)benzene is a halogenated aromatic compound that serves as a critical building block in supramolecular chemistry and materials science. Its trifunctional nature and rigid benzene (B151609) core make it an ideal precursor for the synthesis of a variety of complex organic molecules and framework materials. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current and potential applications, particularly in areas of interest to drug development and materials science.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 543.09 g/mol | |

| Chemical Formula | C₂₄H₁₅Br₃ | |

| CAS Number | 7511-49-1 | |

| Physical Appearance | White to yellow, pale brown or pale pink powder or crystalline powder | [1][2] |

| Melting Point | 261-265 °C | |

| Assay | ≥96.0% - 97% | [2] |

| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF) and Chloroform (CDCl₃) | [1][3] |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This method offers high yields and tolerates a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound from 1,3,5-tribromobenzene (B165230) and 4-bromophenylboronic acid.

Materials:

-

1,3,5-tribromobenzene

-

4-bromophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3,5-tribromobenzene (1 equivalent), 4-bromophenylboronic acid (3.3 equivalents), and potassium carbonate (6 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Bubble nitrogen or argon gas through the mixture for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture through a pad of Celite to remove the drying agent and catalyst residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica (B1680970) gel to yield pure this compound as a solid.

-

Applications

This compound is a versatile molecule with applications spanning materials science and with potential relevance to drug development.

Material Science

-

Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs): The primary application of this compound is as a trigonal building block for the synthesis of COFs and PAFs. These materials possess high surface areas and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis.

-

Organic Light-Emitting Diodes (OLEDs): It can be used in the fabrication of pyridine-based high-efficiency OLEDs.

-

Two-Dimensional (2D) Materials: Surface-mediated synthesis using this compound can lead to the formation of 2D covalent organic frameworks.[4]

Relevance to Drug Development

While direct applications in drug development are not extensively documented, its role as a precursor and building block is significant:

-

Scaffold for Drug Candidates: The rigid triphenylbenzene core can be functionalized to create novel molecular architectures for drug discovery. The bromine atoms serve as handles for further chemical modifications, such as introducing pharmacologically active moieties through cross-coupling reactions.

-

Precursor to Biologically Active Molecules: A structurally related compound, 1,3,5-Tris(4-carboxyphenyl)benzene, has been investigated for its anticancer potential through its interaction with DNA.[5] This suggests that derivatives of this compound could be synthesized and evaluated for similar biological activities.

-

Drug Delivery Systems: As a linker for Metal-Organic Frameworks (MOFs), this molecule can contribute to the development of porous materials for drug delivery applications.[6]

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

Caption: Synthetic workflow for this compound via Suzuki coupling.

Caption: Formation of a Covalent Organic Framework (COF) from this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. Surface mediated synthesis of 2D covalent organic frameworks: this compound on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Tris (4-Bromophenyl)Benzene - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide on the Structure and Conformation of 1,3,5-Tris(4-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-bromophenyl)benzene (TBPB) is a star-shaped aromatic molecule that serves as a critical building block in supramolecular chemistry and materials science. Its trifunctional nature and conformational flexibility make it a versatile precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs) and other porous materials. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of TBPB, supported by crystallographic data, spectroscopic analysis, and a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel materials.

Molecular Structure and Spectroscopic Profile

This compound, with the chemical formula C₂₄H₁₅Br₃ and a molecular weight of 543.09 g/mol , is characterized by a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-bromophenyl groups. This substitution pattern imparts a C₃ rotational symmetry to the molecule in its idealized, planar conformation.

Spectroscopic Data

The structural identity of TBPB is routinely confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons. A singlet is typically observed for the three protons on the central benzene ring, while the protons on the peripheral bromophenyl rings appear as a set of doublets, reflecting their para-substitution pattern.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure, with signals corresponding to the different carbon environments in the central and peripheral aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum of TBPB exhibits characteristic absorption bands for aromatic C-H and C-C stretching vibrations, as well as a strong absorption corresponding to the C-Br stretching frequency.

Table 1: Spectroscopic Data for this compound

| Technique | Solvent/Matrix | **Observed Signals (δ in ppm or ν in cm⁻¹) ** | Reference |

| ¹H NMR | CDCl₃ | ~7.70 (s, 3H), ~7.62 (d, 6H), ~7.56 (d, 6H) | [1] |

| ¹³C NMR | CDCl₃ | 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [1] |

| IR | KBr | 3043, 1595, 1489, 1379, 1075, 1007, 809 | [1] |

Crystallographic Structure and Solid-State Conformation

The definitive three-dimensional arrangement of TBPB in the solid state has been determined by single-crystal X-ray diffraction.[2]

Crystal System and Space Group

This compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁ .[2] A notable feature of this crystal structure is the presence of three independent molecules in the asymmetric unit. This indicates that the three molecules, while chemically identical, adopt slightly different conformations and packing environments within the crystal lattice.

Molecular Conformation

In the crystalline state, the TBPB molecules are non-planar. The peripheral 4-bromophenyl rings are twisted out of the plane of the central benzene ring. This twisting is a result of steric hindrance between the ortho-hydrogens of the central and peripheral rings, which prevents a fully coplanar arrangement. The degree of this twist is defined by the dihedral angle between the planes of the central and peripheral rings. Due to the presence of three independent molecules in the asymmetric unit, there is a range of dihedral angles observed, highlighting the molecule's conformational flexibility.

The crystal packing is characterized by slipped π-stacking interactions between the aromatic rings of adjacent molecules.[2] This arrangement contributes to the stability of the crystal lattice.

Note: A detailed table of bond lengths, bond angles, and dihedral angles from the crystallographic data is pending the acquisition of the full Crystallographic Information File (CIF).

Experimental Protocols

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclotrimerization of 4-bromoacetophenone.

Synthesis of this compound

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility of 1,3,5-Tris(4-bromophenyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(4-bromophenyl)benzene, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs). Due to its highly aromatic and rigid structure, this compound generally exhibits low solubility in common organic solvents. This document consolidates available qualitative solubility information, provides a detailed experimental protocol for solubility determination, and illustrates a key synthetic application.

Core Topic: Solubility Profile of this compound

The solubility of this compound is a critical factor in its application, particularly in solution-phase reactions and for characterization. While quantitative solubility data is not widely available in the literature, a qualitative understanding can be derived from its use in various synthetic and analytical procedures. The large, nonpolar, and rigid aromatic structure dictates its limited solubility in many solvents.

Data Presentation: Qualitative Solubility in Common Organic Solvents

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on information inferred from scientific literature.

| Solvent | Chemical Formula | Polarity Index | Observed Solubility | Inference Source |

| Chloroform | CHCl₃ | 4.1 | Soluble | Use in NMR spectroscopy (¹H and ¹³C NMR) implies sufficient solubility for analysis. The maximum absorbance wavelength has also been reported in chloroform. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Likely Soluble | Used as an extraction solvent in the synthesis of related compounds, suggesting it can dissolve similar aromatic structures. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | Used as a solvent in the synthesis of derivatives, indicating some degree of solubility is achievable, potentially with heating. |

| Toluene | C₇H₈ | 2.4 | Sparingly to Poorly Soluble | As a nonpolar aromatic solvent, it may dissolve the compound to some extent, likely requiring elevated temperatures. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Likely Sparingly Soluble | Often used for dissolving rigid aromatic compounds, especially with heating. |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | Likely Sparingly Soluble | A strong, polar aprotic solvent capable of dissolving many poorly soluble organic compounds. |

| Acetone | C₃H₆O | 5.1 | Poorly Soluble | Generally less effective for large, nonpolar molecules. |

| Ethanol (B145695) | C₂H₅OH | 4.3 | Insoluble | The compound is washed with boiling ethanol during purification, indicating its insolubility allows for the removal of more soluble impurities. |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to dissolve the large, rigid aromatic compound. |

| Water | H₂O | 10.2 | Insoluble | The nonpolar nature of the compound makes it immiscible with water. |

Experimental Protocols: Determining the Solubility of this compound

For compounds with limited available solubility data, a standardized experimental protocol is crucial. The following is a general procedure for the qualitative and semi-quantitative determination of the solubility of a poorly soluble solid organic compound like this compound.

Objective

To determine the approximate solubility of this compound in various organic solvents at ambient temperature and with heating.

Materials

-

This compound

-

Selected organic solvents (e.g., chloroform, THF, toluene, DMF, DMSO, ethanol)

-

Small test tubes or vials with caps

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Pipettes

Procedure

-

Preparation : Accurately weigh a specific amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.

-

Solvent Addition : To each test tube, add a measured volume of a selected solvent (e.g., 1 mL).

-

Mixing at Ambient Temperature : Cap the test tubes and vortex the mixtures vigorously for 1-2 minutes.

-

Observation at Ambient Temperature : Allow the samples to stand for at least 24 hours to reach equilibrium. Observe each tube for the presence of undissolved solid. A clear solution with no visible particles indicates solubility at that concentration.

-

Heating : For samples with undissolved solid, place the test tubes in a water bath or on a heating block. Gradually increase the temperature (e.g., in 10°C increments) and periodically vortex the samples. Observe if the solid dissolves with heating.

-

Classification : Classify the solubility based on the following criteria:

-

Soluble : The entire solid dissolves in the given solvent volume at ambient temperature.

-

Sparingly Soluble : A portion of the solid dissolves at ambient temperature, or the entire solid dissolves only upon heating.

-

Insoluble : No significant amount of the solid dissolves, even with heating.

-

-

Semi-Quantitative Determination (Optional) : For solvents in which the compound is soluble, incrementally add more solute until saturation is reached (i.e., a precipitate forms and does not dissolve). The total mass of solute dissolved in the known volume of solvent provides an approximate solubility value (e.g., in mg/mL).

Mandatory Visualization: Synthesis of a 2D Covalent Organic Framework

This compound is a precursor for the on-surface synthesis of two-dimensional covalent organic frameworks (2D COFs). The following diagram illustrates the general workflow for this process.[1][2][3]

References

- 1. Surface mediated synthesis of 2D covalent organic frameworks: this compound on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Surface mediated synthesis of 2D covalent organic frameworks: this compound on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Thermal Properties of 1,3,5-Tris(4-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of 1,3,5-Tris(4-bromophenyl)benzene, a key building block in the synthesis of advanced organic materials. This document details available data, outlines experimental protocols for thermal analysis, and presents logical workflows for characterization.

Core Properties of this compound

This compound is a crystalline solid with the chemical formula C₂₄H₁₅Br₃.[1] Its rigid, symmetric structure contributes to a high melting point and significant thermal stability, making it a valuable component in the development of materials for organic electronics and porous organic frameworks.

Melting Point

The melting point of this compound has been consistently reported in the range of 261-265 °C.[1][2] This high melting point is indicative of strong intermolecular forces within the crystal lattice. Purity analysis of commercially available this compound is often conducted using Differential Scanning Calorimetry (DSC), with a purity of ≥96.0% being a common specification.[3]

| Property | Value | Reference |

| Melting Point | 261-265 °C | [1][2] |

| Purity (by DSC) | ≥96.0% | [3] |

Thermal Stability

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5][6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.[4][7]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to determine the melting point and purity of a compound.[9][10][11]

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in an aluminum DSC pan. The pan is then hermetically sealed.[9]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[9]

-

Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to 300 °C at a constant rate (e.g., 10 °C/min).[11]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset temperature of the endothermic melting peak on the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14] This technique is used to determine the thermal stability and decomposition temperature of a material.[12][15]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed into a tared TGA crucible.

-

Instrument Setup: The crucible is placed on a high-precision balance within the TGA furnace. The system is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.[12]

-

Heating Program: The furnace is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a measure of the material's thermal stability.

Summary

This compound is a thermally robust molecule with a high melting point. The provided experimental protocols for melting point determination, DSC, and TGA offer a framework for the detailed thermal characterization of this and similar compounds. While specific TGA data for this compound is not widely published, its high melting point is a strong indicator of its suitability for applications requiring high thermal stability. Researchers are encouraged to perform TGA to ascertain its precise decomposition temperature for specific high-temperature applications.

References

- 1. This compound 97 7511-49-1 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. jove.com [jove.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.williams.edu [web.williams.edu]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. etamu.edu [etamu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1,3,5-Tris(4-bromophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 1,3,5-Tris(4-bromophenyl)benzene, a key building block in the synthesis of various functional materials, including porous organic polymers and materials for organic electronics.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 | Singlet | - | 3H | Protons on the central benzene (B151609) ring |

| 7.62 | Doublet | 8.5 | 6H | Aromatic protons ortho to the central ring |

| 7.56 | Doublet | 8.5 | 6H | Aromatic protons meta to the central ring |

Solvent: CDCl₃, Instrument Frequency: 500 MHz[2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 141.7 | C (quaternary) |

| 139.9 | C (quaternary) |

| 132.3 | CH |

| 129.0 | CH |

| 125.2 | C (quaternary) |

| 122.4 | C-Br |

Solvent: CDCl₃, Instrument Frequency: 125 MHz[2]

Table 3: IR Spectral Data

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3043 | C-H stretching (aromatic) |

| 1595 | C=C stretching (aromatic) |

| 1489 | C=C stretching (aromatic) |

| 1379 | In-plane C-H bending |

| 1075 | In-plane C-H bending |

| 1007 | In-plane C-H bending |

| 809 | Out-of-plane C-H bending (p-disubstituted) |

Method: KBr pellet[2]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 543.09 | [M]⁺ (Calculated Molecular Ion) |

Note: Experimental mass spectrometry data with fragmentation patterns were not available in the searched resources. The listed m/z value corresponds to the calculated molecular weight of the C₂₄H₁₅Br₃ isotopologue.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The CDCl₃ serves as a lock signal for the NMR spectrometer and contains tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to encompass the expected range for aromatic carbons (typically 0-160 ppm).

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place the powdered mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (General Procedure for Electron Ionization):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to induce vaporization.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Discovery and Enduring Legacy of 1,3,5-Tris(4-bromophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-bromophenyl)benzene is a key molecular building block in the fields of materials science, organic electronics, and supramolecular chemistry. Its rigid, C3-symmetric, star-shaped structure, functionalized with reactive bromine atoms, makes it an ideal precursor for the synthesis of a diverse range of complex molecules and materials, including porous organic frameworks, dendrimers, and functional organic materials. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal synthesis and subsequent methodological advancements. It includes a comprehensive summary of its key quantitative data, detailed experimental protocols for both historical and contemporary synthetic routes, and visualizations of the underlying chemical transformations.

Introduction: A Star of Molecular Scaffolding

This compound, often abbreviated as TBPB or 3BrY, is a halogenated aromatic compound with the empirical formula C₂₄H₁₅Br₃[1]. Its molecular structure consists of a central benzene (B151609) ring symmetrically substituted with three 4-bromophenyl groups at the 1, 3, and 5 positions. This unique arrangement confers a high degree of thermal and photochemical stability[2]. The presence of three bromine atoms provides reactive handles for a variety of cross-coupling reactions, enabling the construction of larger, multi-dimensional architectures. Consequently, TBPB has emerged as a critical component in the development of advanced materials such as covalent organic frameworks (COFs), where it serves as a versatile node for creating extended porous networks[3][4]. Its derivatives have also found applications in organic light-emitting diodes (OLEDs) and as inhibitors of amyloid fibril formation[2].

The Genesis of a Molecular Star: Discovery and Historical Synthesis

The synthesis of 1,3,5-triarylbenzenes through the self-condensation of acetophenones was first reported in the late 19th century[5]. However, the systematic investigation and preparation of halogenated derivatives like this compound gained traction in the mid-20th century.

A seminal moment in the history of this compound class came with the work of Robert E. Lyle and his collaborators in 1953. In their paper, "Acid Catalyzed Condensations. I. 1,3,5-Triarylbenzenes," they described a systematic study of the synthesis of various 1,3,5-triarylbenzenes from substituted acetophenones using an alcoholic hydrogen chloride solution[1]. This work laid a foundational methodology for the reliable synthesis of these star-shaped molecules.

Further reports in the Swiss chemical journal Chimia in 1958 and 1959 detailed the trimerization of 4-haloacetophenones, including 4-bromoacetophenone, in the presence of potassium pyrosulfate and sulfuric acid to yield the corresponding 1,3,5-tris(4'-halophenyl)benzenes[6]. These early methods, centered on the acid-catalyzed cyclotrimerization of 4-bromoacetophenone, established the primary and most direct route to this compound.

The logical progression of this discovery and synthetic development can be visualized as follows:

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₅Br₃ | [7] |

| Molecular Weight | 543.09 g/mol | [7] |

| CAS Number | 7511-49-1 | [7] |

| Appearance | White to light yellow powder or crystals | [3][4] |

| Melting Point | 261-265 °C | [7] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | [3] |

| IR (KBr, cm⁻¹) | ν_max = 3043, 1595, 1489, 1379, 1075, 1007, 809 | [3] |

Experimental Protocols

Historical Synthesis: Acid-Catalyzed Cyclotrimerization of 4-Bromoacetophenone (Lyle et al., 1953, adapted)

This protocol is based on the general procedure for the acid-catalyzed condensation of substituted acetophenones reported by Lyle, DeWitt, Nichols, and Cleland in 1953.

Objective: To synthesize this compound via the acid-catalyzed self-condensation of 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone

-

Dioxane

-

Dry Hydrogen Chloride gas

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A solution of 4-bromoacetophenone (e.g., 3.0 g) in a 1:1 mixture of methanol and dioxane (e.g., 15 mL) is prepared in an Erlenmeyer flask.

-

The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The flask is securely stoppered and allowed to stand at room temperature for an extended period (several days may be required, with the progress monitored by the formation of a precipitate).

-

The resulting solid precipitate is collected by filtration and washed with a small amount of cold methanol.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound.

Modern Synthesis: Methanesulfonic Acid-Promoted Cyclotrimerization (Matsala and Masesane, adapted)

A more recent, efficient, and solvent-free method for the cyclotrimerization of 4-bromoacetophenone utilizes methanesulfonic acid as a catalyst.

Objective: To synthesize this compound under solvent-free conditions using methanesulfonic acid.

Materials:

-

4-Bromoacetophenone

-

Methanesulfonic acid (MeSO₃H)

-

Sodium bicarbonate solution

-

Chloroform

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexane (B92381) (for chromatography)

Procedure:

-

4-Bromoacetophenone is treated with methanesulfonic acid in a reaction vessel.

-

The mixture is heated (e.g., at an elevated temperature) for approximately 1.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC)[8].

-

Upon completion, the reaction mixture is cooled and quenched with a sodium bicarbonate solution.

-

The product is extracted with chloroform.

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using hexane as the eluent to afford pure this compound in high yield (e.g., 85%)[8].

Alternative Modern Synthesis: Suzuki-Miyaura Cross-Coupling

While cyclotrimerization is the most direct route, this compound can also be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene (B165230) and 4-bromophenylboronic acid. This method offers a convergent approach to the target molecule.

Objective: To synthesize this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1,3,5-Tribromobenzene

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel (e.g., a Schlenk flask) are added 1,3,5-tribromobenzene, 4-bromophenylboronic acid (typically in a slight excess, e.g., 3.3 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (e.g., 3-4 equivalents).

-

The vessel is evacuated and backfilled with an inert gas several times.

-

Degassed solvents are added via syringe.

-

The reaction mixture is heated with vigorous stirring (e.g., to 80-100 °C) for a specified period (e.g., 12-24 hours), with progress monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Conclusion

From its early discovery through acid-catalyzed condensation reactions to its synthesis via modern cross-coupling methodologies, this compound has proven to be a molecule of significant and lasting importance. Its robust, symmetric structure and versatile reactivity have cemented its role as a fundamental building block in the creation of complex and functional materials. The historical and contemporary synthetic protocols detailed in this guide provide researchers with a comprehensive understanding of how to access this valuable compound, paving the way for future innovations in materials science and beyond.

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Surface mediated synthesis of 2D covalent organic frameworks: this compound on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

Potential Research Areas for 1,3,5-Tris(4-bromophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3,5-Tris(4-bromophenyl)benzene (TBPB), a key molecular building block in advanced materials science. This document outlines primary research areas, presents quantitative data, details experimental protocols, and visualizes synthetic pathways to facilitate further investigation and application of this versatile compound. While applications in materials science are well-established, it is important to note that extensive research into the use of this compound in drug development or other biological applications is not prominent in the current scientific literature.

Core Properties of this compound

This compound is a halogenated aromatic monomer valued for its C3 symmetry and three reactive bromine sites.[1] This structure makes it an ideal candidate for forming extended, highly ordered two- and three-dimensional networks through various cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₂₄H₁₅Br₃ |

| Molecular Weight | 543.09 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 262–264 °C |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[2] |

| Infrared (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1075, 1007, 809[2] |

Synthesis of this compound

The synthesis of TBPB can be achieved through the acid-catalyzed trimerization of 4-bromoacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Bromoacetophenone

-

Thionyl chloride

-

Water

-

Ether

Procedure: [3]

-

To a stirred solution of p-bromoacetophenone (4.5 g, 20.5 mmol) in dry ethanol (7 ml), add thionyl chloride (2.75 ml, 37.5 mmol) dropwise.

-

Reflux the mixture for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting solid is purified by filtration, washing with ample water and then ether.

-

Recrystallize the solid from anhydrous ethanol to yield analytically pure this compound.

-

The expected yield of the off-white solid product is approximately 84%.

Synthesis workflow for this compound.

Research Area: Porous Organic Frameworks (POFs)

A primary application of TBPB is in the synthesis of porous organic frameworks (POFs), including covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs).[4] These materials are of great interest due to their high surface areas, tunable porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis.

The polymerization of TBPB, typically through Yamamoto or Suzuki cross-coupling reactions, leads to the formation of rigid, porous networks.[4][5] A notable example is the synthesis of PAF-5.

Synthesis of Porous Aromatic Framework-5 (PAF-5)

PAF-5 is synthesized from TBPB via a Yamamoto-type Ullmann cross-coupling reaction.[4][6][7]

Experimental Protocol: Synthesis of PAF-5

Materials: [5]

-

This compound (TBPB)

-

Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂]

-

2,2′-Bipyridyl

-

Dehydrated N,N-Dimethylformamide (DMF)

-

Concentrated HCl

Procedure: [5]

-

In a flask, dissolve bis(1,5-cyclooctadiene)nickel(0) (109 mg, 0.397 mmol) and 2,2′-bipyridyl (62 mg, 0.397 mmol) in dehydrated DMF (4 mL).

-

Add 1,5-cyclooctadiene (0.47 mL, 0.396 mmol) to the solution.

-

Activate the reaction system by heating to 80 °C for 1 hour.

-

Add this compound (59.5 mg, 0.11 mmol) to the resulting purple solution.

-

Stir the mixture at 80 °C for 24 hours.

-

After cooling to room temperature, add concentrated HCl to the mixture.

-

The resulting solid is collected, washed, and dried to yield PAF-5.

Yamamoto coupling for the synthesis of PAF-5 from TBPB.

Properties of TBPB-Based Porous Organic Polymers

The properties of POFs derived from TBPB can be tailored by the choice of co-monomers and reaction conditions. Below is a summary of reported properties for PAF-5 and other TBPB-derived polymers.

| Polymer | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Adsorption Properties |

| PAF-5 | Yamamoto Coupling | ~1503[6] | ~1.25 | High uptake of organic pollutants like benzene, toluene, and methanol (B129727) at room temperature.[6] |

| COP-2 | Yamamoto Coupling | ~2000 | - | Luminescent polymer for detecting nitroaromatic explosives. |

Research Area: Organic Electronics

The rigid, star-shaped structure of the 1,3,5-triphenylbenzene (B1329565) core, for which TBPB is a precursor, is beneficial for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Derivatives of this core structure are utilized as host materials for phosphorescent emitters and as electron-transporting materials. The functionalization of the bromo-positions on TBPB allows for the synthesis of molecules with tailored electronic properties, such as high electron mobility and tunable emission wavelengths.[8]

Logical relationships of TBPB research areas.

Conclusion

This compound is a foundational building block in materials chemistry with significant potential in the development of porous organic frameworks and advanced materials for organic electronics. Its well-defined structure and reactivity offer a versatile platform for creating materials with tailored properties. Future research is likely to continue exploring novel porous polymers with enhanced adsorption and catalytic capabilities, as well as new derivatives for more efficient and stable OLEDs. The detailed protocols and data presented in this guide serve as a starting point for researchers to innovate in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 7. researchgate.net [researchgate.net]

- 8. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 1,3,5-Tris(4-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of porous organic polymers (POPs) utilizing 1,3,5-Tris(4-bromophenyl)benzene as a key building block. This trifunctional monomer allows for the construction of robust, two-dimensional, and three-dimensional polymeric networks with high thermal stability and permanent porosity. The resulting materials have significant potential in a variety of applications, including gas storage and separation, catalysis, and drug delivery.

This document details the most common synthetic methodologies, including Yamamoto, Suzuki, and Sonogashira coupling reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows are provided to facilitate the replication and further development of these promising materials.

Synthetic Methodologies and Applications

The synthesis of POPs from this compound primarily relies on well-established cross-coupling reactions to form strong carbon-carbon bonds, leading to the creation of a stable porous framework.

Yamamoto Coupling

Yamamoto coupling is a nickel-catalyzed homocoupling of aryl halides and is a widely used method for the synthesis of POPs from this compound. This reaction is particularly effective for creating polymers with a high degree of polymerization and, consequently, high surface areas. A notable example is the synthesis of Porous Aromatic Framework-5 (PAF-5), which is composed solely of phenyl rings.[1][2]

Applications:

-

Gas Storage and Separation: The high surface area and microporous nature of POPs synthesized via Yamamoto coupling make them excellent candidates for storing gases like hydrogen and carbon dioxide.

-

Adsorption of Organic Pollutants: The aromatic framework of these polymers provides strong interactions with organic molecules, making them effective adsorbents for environmental remediation.[1]

Suzuki Coupling

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[3] In the context of POP synthesis, this compound is typically co-polymerized with a di-boronic acid or ester linker. This methodology allows for the incorporation of different functional groups into the polymer backbone by varying the linker molecule.

Applications:

-

Catalysis: Functional groups can be introduced into the POP framework via the linker, creating active sites for various catalytic transformations.

-

Drug Delivery: The tunable pore size and chemical functionality of Suzuki-derived POPs make them promising carriers for the controlled release of therapeutic agents.[4]

Sonogashira Coupling

The Sonogashira coupling reaction involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5] This reaction is used to create POPs with rigid alkyne linkages, which can enhance the porosity and surface area of the resulting material. The linear and rigid nature of the ethynyl (B1212043) group helps in the formation of well-defined porous structures.[2]

Applications:

-

Functional Materials: The incorporation of conjugated enyne systems can impart interesting photophysical properties to the POPs, making them suitable for applications in sensors and optoelectronics.

-

Gas Separation: The rigid and well-defined pore structures can lead to enhanced selectivity in gas separation applications.

Quantitative Data Summary

The properties of POPs synthesized from this compound can vary significantly depending on the synthetic methodology and the co-monomers used. The following tables summarize key quantitative data for representative POPs.

Table 1: Porous Properties of POPs Derived from this compound

| Polymer Name | Synthetic Method | Co-monomer/Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| PAF-5 | Yamamoto Coupling | None (Homocoupling) | 1503 | Not Reported | Not Reported | [1] |

| COP-X | Yamamoto Coupling | None (Homocoupling) | ~2000 | Not Reported | Not Reported | [6] |

| PPN-4 (PAF-3) analogue | Yamamoto Coupling | Tetrakis(4-bromophenyl)silane | 6461 | Not Reported | Not Reported | [1] |

| Polyphenylene-based CMP | Suzuki Coupling | 1,4-Benzenediboronic acid | 1083 | Not Reported | 1.56 | [1] |

Table 2: Thermal Stability of POPs

| Polymer Name | Synthetic Method | Decomposition Temperature (°C, TGA) | Atmosphere | Reference |

| Azo-bridged POPs | Reductive Homocoupling | >350 | Not Specified | [7][8] |

Note: Comprehensive quantitative data for a wide range of POPs derived specifically from this compound is not always available in a single source. The data presented is based on available literature.

Experimental Protocols

The following are detailed protocols for the synthesis of POPs using this compound via Yamamoto, Suzuki, and Sonogashira coupling reactions.

Protocol for Yamamoto Homocoupling: Synthesis of PAF-5

This protocol is adapted from the synthesis of porous aromatic frameworks.[1]

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]

-

2,2'-Bipyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine.

-

Add anhydrous DMF and THF to the flask and stir the mixture at 80°C for 30 minutes to form the active catalyst complex.

-

In a separate Schlenk flask, dissolve this compound in anhydrous DMF.

-

Transfer the solution of the monomer to the catalyst mixture via cannula.

-

Heat the reaction mixture at 80°C for 48 hours with vigorous stirring. A solid precipitate should form.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing methanol to precipitate the polymer fully.

-

Filter the solid product and wash it sequentially with THF, acetone, and methanol.

-

To remove any residual nickel catalyst, stir the polymer in a solution of concentrated HCl in methanol (1:10 v/v) for 2 hours.

-

Filter the polymer and wash with copious amounts of water until the filtrate is neutral, then wash with methanol and acetone.

-

Dry the polymer in a vacuum oven at 120°C overnight to yield the porous aromatic framework.

Protocol for Suzuki Coupling Polymerization

This protocol is a general procedure adapted for the synthesis of POPs from this compound and a diboronic acid linker.[9][10]

Materials:

-

This compound

-

Benzene-1,4-diboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water, deionized

-

Methanol

-

Acetone

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine this compound, benzene-1,4-diboronic acid, and potassium carbonate.

-

Add 1,4-dioxane and deionized water to the flask.

-

Degas the mixture by bubbling argon through the solution for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an argon atmosphere.

-

Heat the mixture to reflux (approximately 90-100°C) and stir for 72 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the solid and wash with water, methanol, and acetone to remove unreacted monomers and inorganic salts.

-

Further purify the polymer by Soxhlet extraction with methanol and then acetone for 24 hours each.

-

Dry the purified polymer in a vacuum oven at 100°C overnight.

Protocol for Sonogashira Coupling Polymerization

This protocol describes a general procedure for the synthesis of POPs from this compound and a di-alkyne linker.[5][11]

Materials:

-

This compound

-

1,4-Diethynylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Toluene (B28343), anhydrous

-

Diisopropylamine (B44863) (DIPA), anhydrous

-

Methanol

-

Acetone

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, 1,4-diethynylbenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

-

Add anhydrous toluene and diisopropylamine to the flask.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

-

Heat the reaction mixture to 80°C with vigorous stirring for 48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the solid and wash thoroughly with methanol and acetone to remove the catalyst and unreacted monomers.

-

Further purify the polymer by Soxhlet extraction with THF for 24 hours.

-

Dry the polymer under vacuum at 100°C overnight.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of porous organic polymers.

Caption: General workflow for the synthesis and characterization of POPs.

Caption: Simplified signaling pathway for Suzuki coupling polymerization.

Caption: Logical relationship of characterization techniques for POPs.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. This compound applications | Sigma-Aldrich [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 1,3,5-Tris(4-bromophenyl)benzene in Covalent Organic Framework (COF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-Tris(4-bromophenyl)benzene (TBB) and its derivatives in the synthesis of Covalent Organic Frameworks (COFs). TBB is a key trigonal building block for creating highly ordered, porous crystalline polymers with applications spanning drug delivery, catalysis, and sensing.[1][2]

Application Notes

Drug Delivery Systems

COFs synthesized from TBB-derived linkers, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB), are promising carriers for targeted drug delivery.[3][4] The high surface area and tunable pore size of these COFs allow for efficient loading of therapeutic agents like doxorubicin (B1662922) (DOX).[4][5] The imine linkages common in these COFs are susceptible to cleavage under the acidic conditions characteristic of tumor microenvironments, leading to pH-responsive drug release.[5] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.[4][5] COF-based drug delivery systems have demonstrated excellent drug encapsulation efficiencies and sustained release profiles.[5][6]

A notable application involves the use of an imine-linked COF, synthesized from TAPB, as a pH-dependent carrier for doxorubicin.[5] This system showed a significantly higher drug release at a pH of 5.4 (mimicking the cancerous environment) compared to a physiological pH of 7.4.[5][6] Furthermore, the COF carrier itself was found to be biocompatible, not affecting the proliferation of normal cells.[5][6]

Heterogeneous Catalysis